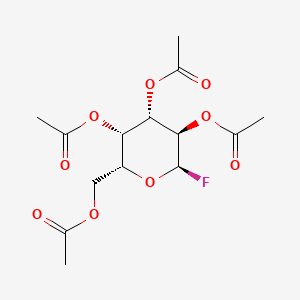
2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride
Übersicht
Beschreibung
2,3,4,6-Tetra-O-Acetyl-alpha-D-galactopyranosyl fluoride is a compound that serves as a key intermediate in the synthesis of various glycosidic molecules. It is particularly relevant in the context of creating inhibitors for enzymes like alpha-2-L-fucosyl transferase, which are important in the study of biological processes and potential therapeutic interventions.
Synthesis Analysis
The synthesis of related compounds involves the use of acetylated galactopyranosyl bromides and chlorides as intermediates. For instance, 2,3,4-Tri-O-acetyl-6-O-(chloroacetyl)-alpha-D-galactopyranosyl bromide has been prepared and used to synthesize more complex saccharides by condensation with other acetylated sugars . This suggests that similar methods could be employed to synthesize the alpha-D-galactopyranosyl fluoride derivative by substituting the appropriate leaving group with a fluoride source.
Molecular Structure Analysis
The crystal structure of a closely related compound, 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-beta-D-galactopyranoside, has been determined to be triclinic with specific cell dimensions and angles. The sugar molecules in this structure adopt chair conformations, which is a common and stable form for pyranose rings. Deviations in the atoms from the plane of the pyranose ring are noted, which could influence the reactivity and interactions of the molecule .
Chemical Reactions Analysis
The reactivity of acetylated galactopyranosyl derivatives is highlighted by their ability to form more complex saccharides through selective condensation reactions. The presence of acetyl and chloroacetyl groups allows for selective deprotection and further reaction to yield trisaccharides and potentially higher oligosaccharides . This indicates that the tetra-acetyl-alpha-D-galactopyranosyl fluoride would likely be reactive in glycosylation reactions, where it could be used to introduce a fluorinated sugar moiety into larger structures.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride are not detailed in the provided papers, we can infer from the related structures that such compounds are likely to be crystalline solids with defined melting points. The acetyl groups contribute to the stability of the molecule and may influence its solubility in organic solvents. The presence of the fluorine atom would affect the molecule's reactivity, potentially making it a good leaving group in nucleophilic substitution reactions .
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside
- Application Summary: This compound is used in carbohydrate chemistry, particularly as a dipolarophile component in 1,3-dipolar cycloaddition reactions for the synthesis of different triazole or isoxazole derivatives .
- Methods of Application: The synthesis involves the reaction of 1,2,3,4,6-penta-O-acetyl-ß-d-glucopyranose and propargyl alcohol in the presence of boron trifluoride etherate .
- Results: The reaction results in the synthesis of 2,3,4,6-tetra-O-acetyl-ß-d-glucopyranoside .
2. Deacylation of Glucose, Galactose, and Mannose Pentaacetates
- Application Summary: This compound is used in the deacylation of glucose, galactose, and mannose pentaacetates .
- Methods of Application: The deacylation is carried out in the presence of ZnCl2 or AlCl3 .
- Results: The product deacetylated at the anomeric position, i.e., 2,3,4,6-tetra-O-acetyl-α-D-glucose, is isolated .
3. Organic Condensation Reagent
- Application Summary: This compound is used as an organic condensation reagent for chemistries such as N- and S- galactosylation reactions and the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The results or outcomes are not specified in the source .
4. Synthesis of Carbohydrates
- Application Summary: This compound is essential in the synthesis of carbohydrates, including proteoglycans and glycolipids .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: Its prospective role extends to the creation of pharmaceuticals targeting ailments associated with carbohydrate metabolism disorders .
5. Synthesis of Quinoline-Based Glycoconjugates
- Application Summary: This compound is used in a one-pot three-component reaction of alkyne-aldehyde-aniline for the successful construction of quinoline-based glycoconjugates .
- Methods of Application: The synthesis involves the reaction of 1,2,3,4,6-penta-O-acetyl-ß-d-glucopyranose and propargyl alcohol in the presence of boron trifluoride etherate .
- Results: The reaction results in the synthesis of 2,3,4,6-tetra-O-acetyl-ß-d-glucopyranoside .
6. Pharmaceutical Intermediate
- Application Summary: This compound has special chemical properties and medicinal activity, and is an intermediate for many medicines and pesticides . It can also be used as a hair dye aid, polymer stabilizer, and antioxidant and anti-fog agent for photosensitive materials .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: Its application prospects are very broad .
7. Synthesis of Quinoline-Based Glycoconjugates
- Application Summary: This compound is used in a one-pot three-component reaction of alkyne-aldehyde-aniline for the successful construction of quinoline-based glycoconjugates .
- Methods of Application: The synthesis involves the reaction of 1,2,3,4,6-penta-O-acetyl-ß-d-glucopyranose and propargyl alcohol in the presence of boron trifluoride etherate .
- Results: The reaction results in the synthesis of 2,3,4,6-tetra-O-acetyl-ß-d-glucopyranoside .
8. Pharmaceutical Intermediate
- Application Summary: This compound has special chemical properties and medicinal activity, and is an intermediate for many medicines and pesticides . It can also be used as a hair dye aid, polymer stabilizer, and antioxidant and anti-fog agent for photosensitive materials .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: Its application prospects are very broad .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXATNWYELAACC-HTOAHKCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385061 | |
| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride | |
CAS RN |
4163-44-4 | |
| Record name | α-D-Galactopyranosyl fluoride, 2,3,4,6-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4163-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



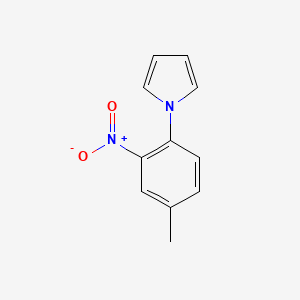
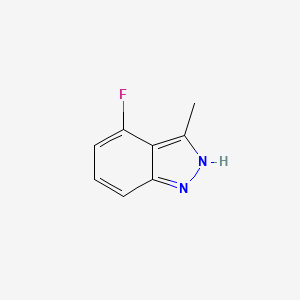
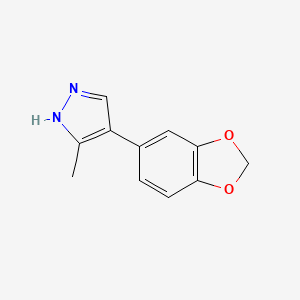
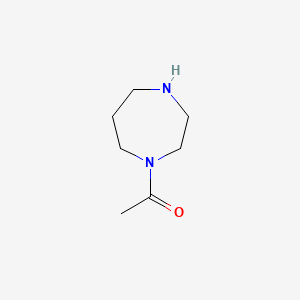
![1,2-Bis[(dimethylamino)dimethylsilyl]ethane](/img/structure/B1334683.png)
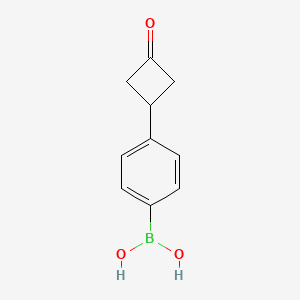
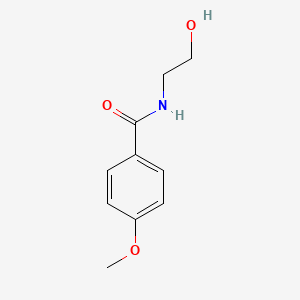
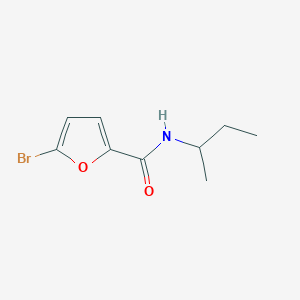
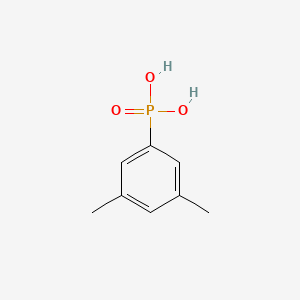
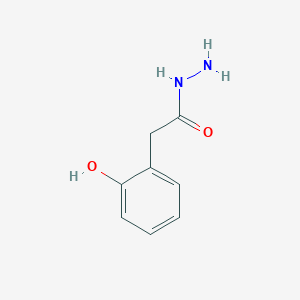
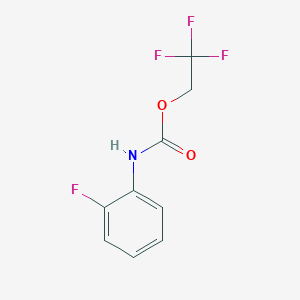
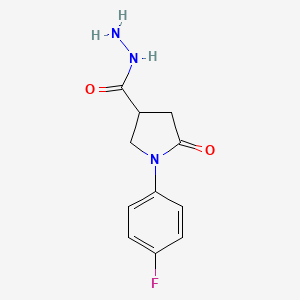
![8-Methoxy-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1334708.png)
![1-{5-[(4-Fluorophenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one](/img/structure/B1334710.png)